molecular formula C28H18O2 B13825367 BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- CAS No. 42978-42-7

BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL-

Cat. No.: B13825367
CAS No.: 42978-42-7
M. Wt: 386.4 g/mol
InChI Key: MEGZLHDPOVJNPI-UHFFFAOYSA-N
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Description

BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL-: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo[a]pyrene is commonly found in substances resulting from incomplete combustion, such as tobacco smoke, grilled meats, and coal tar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- typically involves the functionalization of benzo[a]pyrene. One common method is the Friedel-Crafts acylation reaction, where benzo[a]pyrene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions. It helps in understanding the reactivity and stability of PAH derivatives .

Biology: In biological research, this compound is used to investigate the mechanisms of PAH-induced carcinogenesis. It serves as a probe to study the interaction of PAHs with DNA and the resulting mutagenic effects .

Medicine: The compound is utilized in toxicological studies to assess the impact of PAH exposure on human health. It helps in developing strategies to mitigate the adverse effects of PAHs in the environment .

Industry: In the industrial sector, BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- is used in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form diol epoxides that covalently bind to DNA, causing genotoxic effects . The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .

Comparison with Similar Compounds

Uniqueness: This modification can enhance its solubility, stability, and interaction with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

42978-42-7

Molecular Formula

C28H18O2

Molecular Weight

386.4 g/mol

IUPAC Name

benzo[b]pyren-6-ylmethyl benzoate

InChI

InChI=1S/C28H18O2/c29-28(20-7-2-1-3-8-20)30-17-25-22-12-5-4-11-21(22)23-15-13-18-9-6-10-19-14-16-24(25)27(23)26(18)19/h1-16H,17H2

InChI Key

MEGZLHDPOVJNPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62

Origin of Product

United States

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